GT-653 Achieves 68.35% KDM5B Degradation at 10 μM in 22RV1 Prostate Cancer Cells
GT-653 induces a 68.35% reduction in KDM5B protein levels at a concentration of 10 μM in the 22RV1 prostate cancer cell line [1]. This degradation efficiency was demonstrated to be optimal among a series of KDM5B-targeting PROTACs developed based on the CPI-455 warhead [1]. In contrast, the parent inhibitor CPI-455 does not degrade KDM5B protein but only inhibits its enzymatic activity with an IC50 of 0.003 μM (3 nM) in biochemical assays .
| Evidence Dimension | KDM5B protein degradation efficiency |
|---|---|
| Target Compound Data | 68.35% degradation at 10 μM |
| Comparator Or Baseline | CPI-455 (parent inhibitor): 0% degradation (no degradation mechanism); enzymatic IC50 = 0.003 μM |
| Quantified Difference | GT-653 degrades KDM5B protein; CPI-455 only inhibits enzymatic activity. |
| Conditions | 22RV1 prostate cancer cells; treatment with 10 μM GT-653; protein levels assessed via Western blot |
Why This Matters
This quantitative degradation data provides a benchmark for expected KDM5B knockdown efficiency in cellular assays, enabling researchers to compare GT-653 against other PROTACs or genetic knockdown methods.
- [1] Guan T, Zhang Y, Li S, Zhang W, Song Y, Li Y, He Y, Chen Y. Discovery of an efficacious KDM5B PROTAC degrader GT-653 up-regulating IFN response genes in prostate cancer. Eur J Med Chem. 2024 Jun 5;272:116494. View Source
